molecular formula C46H46N2O23 B131839 Calcein AM CAS No. 148504-34-1

Calcein AM

Cat. No. B131839
CAS RN: 148504-34-1
M. Wt: 994.9 g/mol
InChI Key: BQRGNLJZBFXNCZ-UHFFFAOYSA-N
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Description

Calcein AM is a non-fluorescent, cell-permeant compound . It is widely used in cell viability measurements . The carboxylic acid groups on calcein are modified with AM (acetoxymethyl) groups, which endow calcein AM with high hydrophobicity, facilitating its penetration through the cell membrane .


Synthesis Analysis

Calcein AM is a derivative of calcein. It is synthesized by modifying the carboxylic acid groups on calcein with AM (acetoxymethyl) groups . This modification increases the hydrophobicity of calcein AM, allowing it to easily penetrate the cell membrane .


Molecular Structure Analysis

The molecular formula of Calcein AM is C46H46N2O23 . The carboxylic acid groups on calcein are modified with AM (acetoxymethyl) groups, which endows calcein AM with high hydrophobicity .


Chemical Reactions Analysis

Once inside the cell, the AM groups on Calcein AM are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent calcein molecule, which is trapped in the cell and emits strong green fluorescence . Dead cells lack esterase activity, so only live cells are labeled and detected .


Physical And Chemical Properties Analysis

Calcein AM is a non-fluorescent, cell-permeant compound . It is hydrophobic, which allows it to penetrate the cell membrane . Once inside the cell, it is hydrolyzed by intracellular esterases to form calcein, which is fluorescent .

Scientific Research Applications

Cell Viability Assays

Calcein AM is frequently used to assess cell viability and cytotoxicity . Live cells are distinguished by the presence of ubiquitous intracellular esterase activity, determined by the enzymatic conversion of the virtually non-fluorescent cell permeant Calcein AM to the intensely fluorescent Calcein .

Cell Migration Studies

Calcein AM can be used in cell migration studies . The fluorescence properties of Calcein AM make it a versatile tool for tracking cell movement and studying the mechanisms of cell migration.

Cell Invasion Studies

Similar to cell migration, Calcein AM is also used in cell invasion studies . It helps in understanding how cells invade different tissues, which is particularly useful in cancer research.

Intracellular Calcium Imaging

Calcein AM is derived from Calcein, a fluorescent dye that exhibits bright green fluorescence upon binding to intracellular free calcium ions . Therefore, it can be used for intracellular calcium imaging .

Cell Labeling and Tracing

Calcein AM is used for cell labeling and tracing . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule. This conversion allows the dye to be retained within the cytoplasm .

Fluorescence Microscopy

The fluorescence properties of Calcein AM make it suitable for fluorescence microscopy . It allows researchers to visualize and study the structures and functions of cells.

Flow Cytometry

Calcein AM can be used in flow cytometry . It allows researchers to measure physical and chemical characteristics of a population of cells or particles.

Cellular Uptake Processes

Calcein AM is also used to study cellular uptake processes . Its ability to permeate the cell membrane and then be retained within the cytoplasm after conversion to fluorescent Calcein makes it a useful tool for studying these processes.

Mechanism of Action

Target of Action

Calcein AM primarily targets intracellular esterases . These enzymes are present within healthy, live cells and play a crucial role in the compound’s mechanism of action .

Mode of Action

Calcein AM is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow Calcein AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent calcein molecule, which is then trapped inside the cell and emits strong green fluorescence .

Biochemical Pathways

The primary biochemical pathway involved in the action of Calcein AM is the hydrolysis of the AM groups by intracellular esterases . This process restores the fluorescent calcein molecule, which is then retained within the cell . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .

Pharmacokinetics

Calcein AM is a lipophilic compound that can permeate the cell membrane . Once inside the cell, it is rapidly cleaved by intracellular esterases, yielding the fluorescent calcein molecule . The compound’s lipophilic properties and its rapid hydrolysis by intracellular esterases significantly impact its bioavailability .

Result of Action

The primary result of Calcein AM’s action is the emission of strong green fluorescence within live cells . Since dead cells lack esterase activity, only live cells are labeled and detected . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .

Action Environment

The action of Calcein AM can be influenced by various environmental factors. For instance, the compound should be protected from light and stored at -20°C to maintain its stability . Additionally, the concentration of Calcein AM can be optimized for different types of cells .

Safety and Hazards

According to the safety data sheet, there are no known significant effects or critical hazards associated with eye contact, inhalation, skin contact, or ingestion of Calcein AM .

Future Directions

Calcein AM has been proposed as a sensitive tool for intracellular ROS generation in living cells with useful applications for real-time imaging in confocal microscopy . It has also been suggested that the calcein release assay could be used by more research groups to create a database for more efficient cross-correlations between nanocarriers .

properties

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGNLJZBFXNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043565
Record name Calcein AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

994.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcein AM

CAS RN

148504-34-1
Record name Calcein AM
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148504-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calcein AM
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcein AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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